molecular formula C12H10N2O2S B1178663 7-METHOXY-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE-3-CARBOXALDEHYDE CAS No. 127346-16-1

7-METHOXY-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE-3-CARBOXALDEHYDE

Cat. No.: B1178663
CAS No.: 127346-16-1
M. Wt: 246.29 g/mol
InChI Key: ZMIRNWQHLVVOJZ-UHFFFAOYSA-N
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Description

7-METHOXY-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE-3-CARBOXALDEHYDE is a complex organic compound with a unique structure that includes both imidazole and benzothiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHOXY-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE-3-CARBOXALDEHYDE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde under acidic conditions, followed by methylation and methoxylation reactions to introduce the methoxy and methyl groups at the desired positions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

7-METHOXY-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE-3-CARBOXALDEHYDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

7-METHOXY-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE-3-CARBOXALDEHYDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-METHOXY-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE-3-CARBOXALDEHYDE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-2-methylimidazo[2,1-b]benzothiazole: A closely related compound with similar structural features but lacking the carboxaldehyde group.

    2-Methylimidazo[2,1-b]benzothiazole: Another similar compound without the methoxy group.

    7-Methoxyimidazo[2,1-b]benzothiazole: Similar but without the methyl group.

Uniqueness

7-METHOXY-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE-3-CARBOXALDEHYDE is unique due to the presence of both methoxy and methyl groups along with the carboxaldehyde functionality. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

127346-16-1

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

6-methoxy-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde

InChI

InChI=1S/C12H10N2O2S/c1-7-10(6-15)14-9-4-3-8(16-2)5-11(9)17-12(14)13-7/h3-6H,1-2H3

InChI Key

ZMIRNWQHLVVOJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C3=C(C=C(C=C3)OC)SC2=N1)C=O

Synonyms

7-METHOXY-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE-3-CARBOXALDEHYDE

Origin of Product

United States

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